3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide
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Description
3-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H16ClN5O4S and its molecular weight is 397.83. The purity is usually 95%.
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Scientific Research Applications
Antiviral and Antifungal Activities
A study by Zareef et al. (2007) focused on the synthesis of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides. These compounds, including structures related to the one , were evaluated for their anti-HIV and antifungal activities.
Fungicidal Activity
Chen et al. (2000) researched 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles, related to the mentioned compound, for their potential as fungicides. They found that some derivatives, like 5-(4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-yl)-1,3,4-thiadiazole-2-thione, showed higher fungicidal activity, particularly against rice sheath blight (Chen, Li, & Han, 2000).
Optical and Spectroscopic Properties
Jiang et al. (2012) synthesized novel derivatives involving 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole. They investigated the UV-vis absorption and fluorescence spectral characteristics, showing variation in absorption maxima and emission spectra based on different substituents (Jiang, Liu, Lv, & Zhao, 2012).
Antibacterial Activity
A study by Rai et al. (2009) involved synthesizing compounds closely related to the specified chemical, particularly 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles. These were tested for antibacterial activity, with one compound showing significant activity against various bacterial strains (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Anticancer Potential
Putri et al. (2021) synthesized a compound, EMP-1, structurally similar to the chemical . This compound was investigated for its potential as an anti-breast cancer agent through molecular docking and dynamic studies, indicating promising results (Putri, Herfindo, Guntur, Frimayanti, & Zamri, 2021).
Insecticidal Activity
Liu et al. (2017) and Qi et al. (2014) conducted studies on anthranilic diamide analogues containing 1,2,4-oxadiazole and 1,3,4-oxadiazole rings, respectively. These compounds demonstrated significant insecticidal activities against pests like Plutella xylostella and Spodoptera exigua. The structural similarities with the chemical suggest potential insecticidal applications (Liu et al., 2017); (Qi et al., 2014).
Properties
IUPAC Name |
3-chloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O4S/c1-3-21-9-10(7-17-21)15-19-14(25-20-15)8-18-26(22,23)11-4-5-13(24-2)12(16)6-11/h4-7,9,18H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMSADIRSYGFMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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